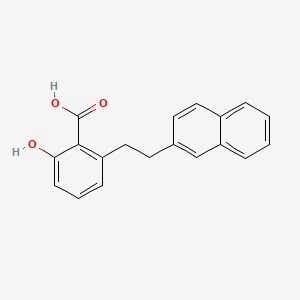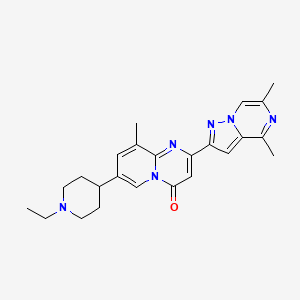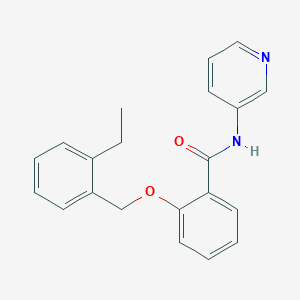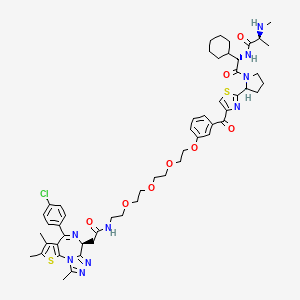
SR-12062
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SR-12062 is a full agonists of the neurotensin receptor 1 (NTSR1). This compound have an EC50 of 2 μM at NTSR1 with full agonist behaviour (Emax=100%), showing a higher efficacy and ∼90-fold potency improvement compared to parent compound 1 (EC50=178 μM; Emax=17%).
Applications De Recherche Scientifique
Material Science Applications
Synchrotron Radiation (SR), a technique used in experimental research, plays a significant role in material science. It involves methods like X-ray spectroscopy, diffraction, and ultraviolet spectroscopy, offering a wide range of applications (Yeritsyan, 2002).
Educational Applications in Chemistry
In chemistry education, particularly for preservice chemistry teachers, fostering scientific reasoning (SR) is crucial. This involves skills like formulating research questions, generating hypotheses, and planning experiments. An organic chemistry lab course incorporated problem-solving experiments and SR video lessons to enhance these skills (Bicak, Borchert, & Höner, 2021).
Public Health Research
The Superfund Research Program (SRP) aims to address health and environmental problems associated with hazardous waste sites. It supports various grants and training programs and has made significant contributions in areas like toxicology and environmental health (Landrigan et al., 2015).
Inorganic Materials Research
SR techniques are crucial in researching and developing inorganic materials. They provide higher data quality, better spatial and temporal resolutions, and facilitate multi-scale, multi-faceted structural information acquisition (Yunpeng, Weifan, & Zhonghua, 2021).
Ecological Applications
Satellite remote sensing (SRS) has been instrumental in monitoring biodiversity and the impact of environmental changes. It provides standardized, verifiable information on long-term biodiversity trends, aiding in natural resource management (Pettorelli et al., 2014).
Primary School Education
In primary schools, scientific research activity (SRA) is fundamental for natural science education. It encourages students to apply scientific methods and fosters creativity and motivation (Lamanauskas & Augienė, 2018).
Biomedical Engineering Research Management
The development of electronic information systems for managing scientific research (SR) in universities, particularly in biomedical engineering, has enhanced the systematic, standardized, and efficient management of SR projects (Jing et al., 2021).
Molecular Sciences Research
Stimulated Raman scattering (SRS), a technique developed in the 1960s, has seen a resurgence in various scientific fields. It enables the probing of molecular vibrations with stronger signals and the ability to time-resolve vibrational motions, facilitating research from bulk media to nanoscale investigations (Prince, Frontiera, & Potma, 2017).
Actinide Material Studies
SR techniques are increasingly used to study actinide-based materials, driven by needs in nuclear energy research. This includes X-ray absorption spectroscopy, diffraction, and scattering spectroscopy, which are vital for characterizing actinide materials (Shi et al., 2014).
Propriétés
Numéro CAS |
1623019-77-1 |
|---|---|
Formule moléculaire |
C25H25N3O3 |
Poids moléculaire |
415.493 |
Nom IUPAC |
(2-(5-(quinolin-3-yl)-1H-indol-1-yl)acetyl)-L-leucine |
InChI |
InChI=1S/C25H25N3O3/c1-16(2)11-22(25(30)31)27-24(29)15-28-10-9-19-12-17(7-8-23(19)28)20-13-18-5-3-4-6-21(18)26-14-20/h3-10,12-14,16,22H,11,15H2,1-2H3,(H,27,29)(H,30,31)/t22-/m0/s1 |
Clé InChI |
FPIZUBHJQMKCPU-QFIPXVFZSA-N |
SMILES |
O=C(N[C@@H](CC(C)C)C(O)=O)CN1C=CC2=C1C=CC(C3=CC4=CC=CC=C4N=C3)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SR-12062; SR 12062; SR12062; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)



![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)
